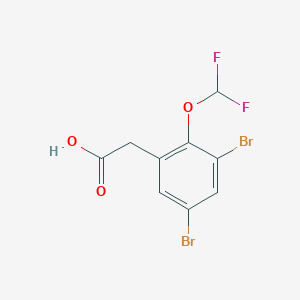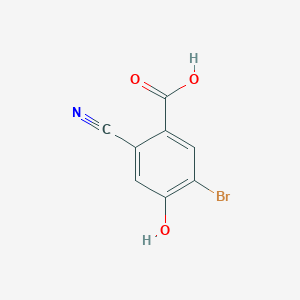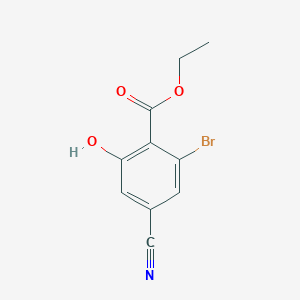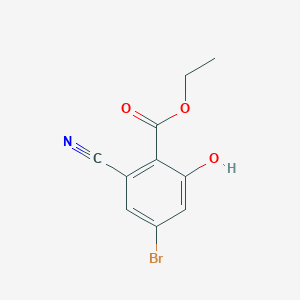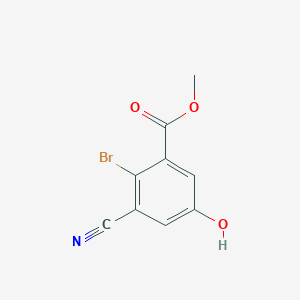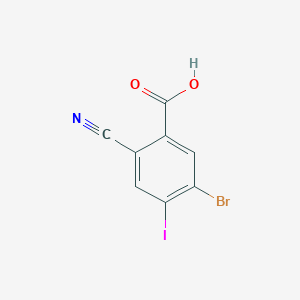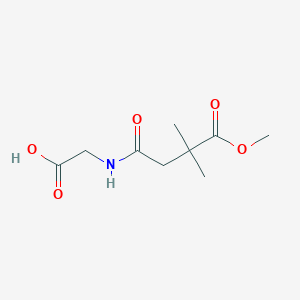
N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Health Effects
N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester is related to aspartame's metabolic pathways. Aspartame is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol. The metabolic paths followed by aspartate from aspartame, involving conversion to CO2 or incorporation into body constituents, are well-documented. Approximately 70% of aspartate from [asp-14C]-aspartame is converted to 14CO2 in monkeys. Aspartate may also be converted at the intestinal mucosal level to alanine by decarboxylation and then oxidized to CO2 or incorporated into body constituents like other amino acids, proteins, pyrimidines, asparagine, and N-acetylaspartic acid, suggesting a metabolism similar to dietary aspartic acid (Ranney Re, Oppermann Ja, 1979).
Biopolymer Modification and Drug Delivery
The chemical modification of xylan, a process relevant to N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester, leads to new biopolymer ethers and esters with specific properties. Such modifications enhance the solubility, biocompatibility, and potential for incorporation into hydrogels, wound healing applications, drug delivery systems, bioimaging, biosensors, and gene therapy applications. This highlights the versatile applications of chemically modified biopolymers in biomedical and pharmaceutical fields (K. Petzold-Welcke et al., 2014).
Photodynamic Therapy Enhancement
The efficacy of photodynamic therapy (PDT), a treatment method relevant to the properties of N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester, can be improved by enhancing protoporphyrin IX accumulation. This involves pretreatment methods such as the use of keratolytics, penetration enhancers, and temperature elevation during application, demonstrating the compound's potential role in improving clinical outcomes of PDT for skin conditions (M. Gerritsen et al., 2008).
Biomedical Applications of Modified Chitosans
Carboxymethyl chitosan, a derivative with enhanced biological and physicochemical properties, illustrates the broader potential applications of N-Carboxymethyl-2,2-dimethyl-succinamic acid methyl ester in creating materials with improved solubility, biocompatibility, and functionality for use in hydrogels, tissue engineering, drug delivery, and other biomedical applications (Laxmi Upadhyaya et al., 2013).
Wirkmechanismus
The mechanism of action for the synthesis of esters involves several steps. The first step is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Eigenschaften
IUPAC Name |
2-[(4-methoxy-3,3-dimethyl-4-oxobutanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-9(2,8(14)15-3)4-6(11)10-5-7(12)13/h4-5H2,1-3H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUMGRSIDDGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCC(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





